

Application Notes and Protocols for G418 Selection

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Compound of Interest

Compound Name: G418

Cat. No.: B1195528

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These application notes provide guidance and detailed protocols for the use of **G418** (Geneticin®) in the selection and maintenance of stably transfected eukaryotic cells. **G418** is an aminoglycoside antibiotic that inhibits protein synthesis in eukaryotic cells by binding to the 80S ribosome. Resistance to **G418** is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase that inactivates the antibiotic. Proper determination of **G418** concentration is critical for successful selection of resistant cells while eliminating non-transfected cells.

Data Presentation: G418 Concentrations for Various Cell Lines

The optimal concentration of **G418** for selecting and maintaining resistant cells is highly cell-line dependent. It is crucial to perform a kill curve for each new cell line or even a new batch of **G418** to determine the optimal concentration. The table below summarizes suggested **G418** concentrations from various sources for several common cell lines, which can be used as a starting point for your experiments.

Cell Line	Selection Concentration (µg/mL)	Maintenance Concentration (µg/mL)
HeLa	400 - 500[1]	Typically 50% of the selection concentration
CHO (Chinese Hamster Ovary)	200 - 1000[1]	Typically 50% of the selection concentration
SH-SY5Y	600[1]	Typically 50% of the selection concentration
HUT78 (CD4+ T Cell Line)	Starting range of 100 - 1000 for kill curve[2]	Determined from kill curve
B. saltans	2	Not specified

Note: The concentrations listed above are for selection purposes. For long-term maintenance of a stable cell line, the **G418** concentration can often be reduced to half of the selection concentration. However, it is good practice to periodically verify the expression of the gene of interest.

Experimental Protocols

Protocol 1: Determining the Optimal **G418** Concentration (Kill Curve)

A kill curve is essential to determine the minimum concentration of **G418** that is lethal to your non-transfected parental cell line within a specific timeframe, typically 7-14 days.[3][4][5]

Materials:

- Parental (non-transfected) cell line
- Complete cell culture medium
- **G418** stock solution (e.g., 50 mg/mL in water, sterile filtered)[4][5]
- 24-well or 96-well tissue culture plates

- Incubator (37°C, 5% CO₂)

- Microscope

Procedure:

- Cell Seeding:
 - The day before starting the kill curve, seed the parental cells into a 24-well plate at a density that allows them to reach approximately 50-80% confluency within 24 hours.[\[6\]](#)[\[7\]](#)
It is advisable to test a few different seeding densities.[\[4\]](#)[\[7\]](#)
- **G418** Preparation and Addition:
 - Prepare a series of dilutions of **G418** in complete culture medium. A common starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[\[4\]](#) This range may need to be adjusted depending on the cell line.
 - After 24 hours of cell growth, aspirate the old medium and add the medium containing the different **G418** concentrations to the corresponding wells. Include a "no **G418**" control well.
- Incubation and Observation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator.
 - Examine the cells daily under a microscope to assess cell viability and morphology.[\[6\]](#)
 - Replace the **G418**-containing medium every 2-3 days to maintain the selective pressure, as **G418** can degrade at 37°C.[\[6\]](#)[\[8\]](#)
- Determining the Optimal Concentration:
 - Continue the experiment for 7-14 days.[\[4\]](#)
 - The optimal **G418** concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.[\[3\]](#)[\[5\]](#)

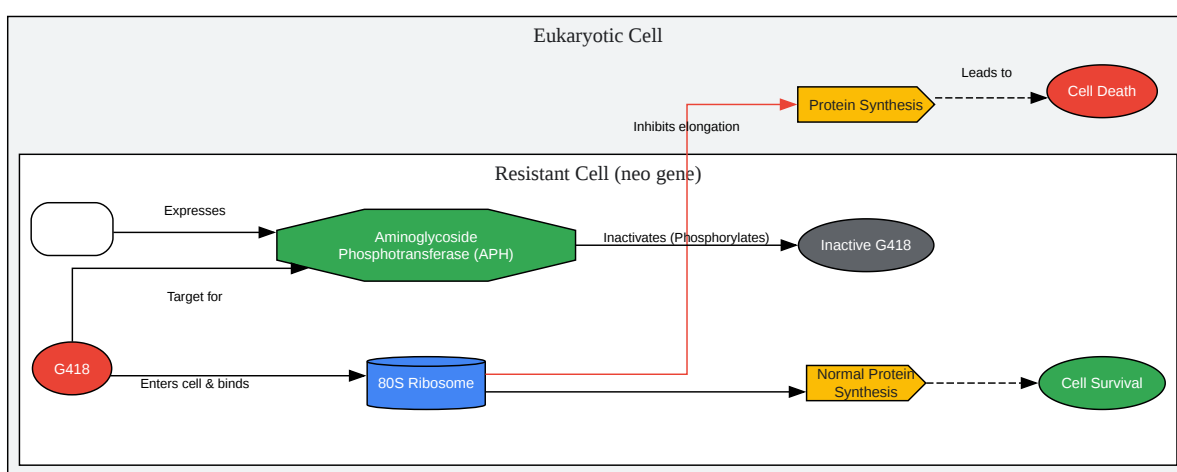
Protocol 2: Selection and Maintenance of Resistant Cells

Once the optimal selection concentration is determined, you can proceed with selecting your transfected cells.

Procedure:

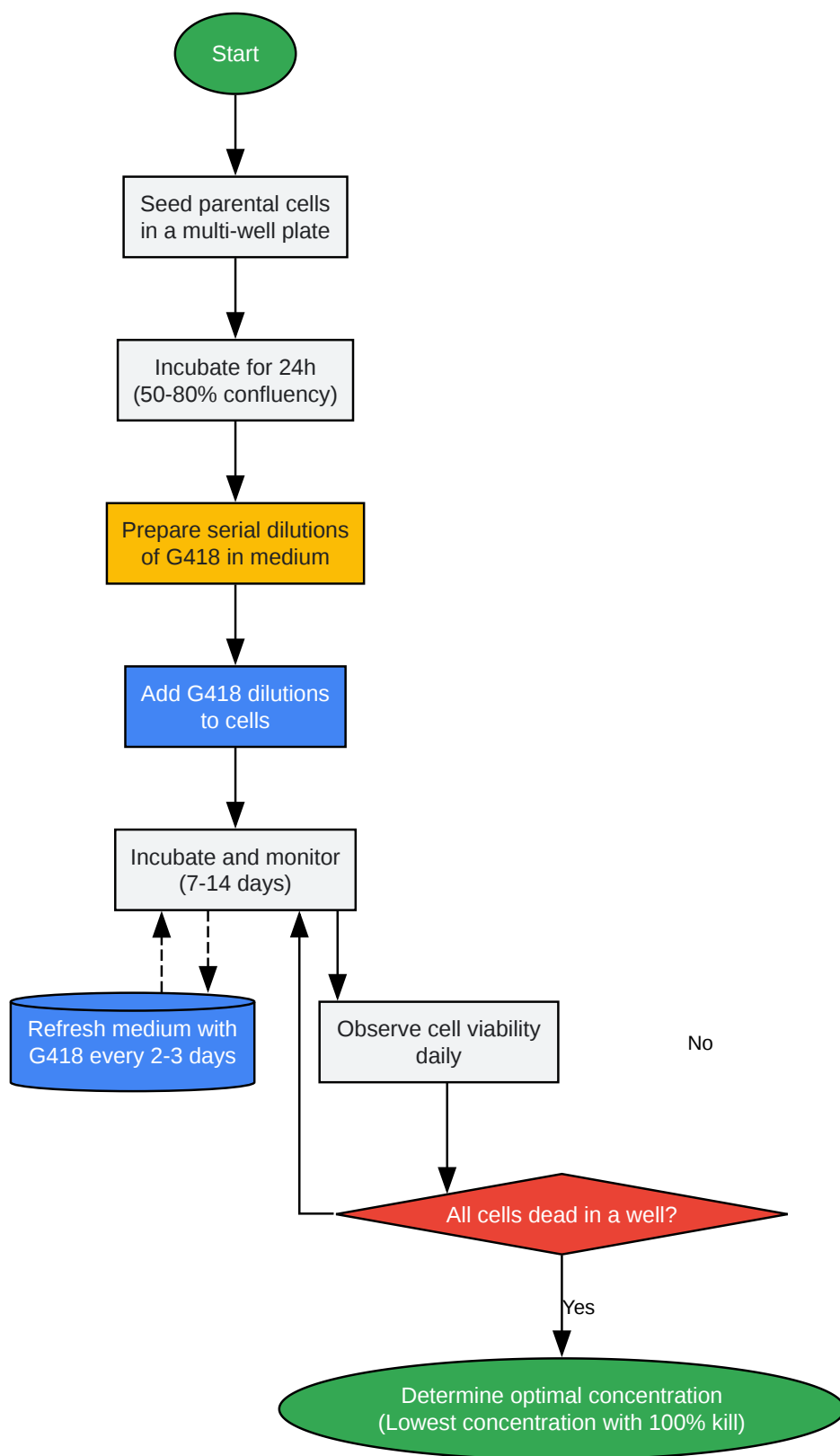
- Transfection:
 - Transfect your cells with the plasmid containing the neo resistance gene and your gene of interest.
- Recovery:
 - Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.[\[6\]](#)[\[8\]](#)
- Selection:
 - After the recovery period, replace the medium with a fresh complete medium containing the predetermined optimal selection concentration of **G418**.
 - Continue to culture the cells, replacing the selective medium every 2-3 days.[\[8\]](#) Non-resistant cells will begin to die.
- Expansion of Resistant Colonies:
 - Resistant colonies should become visible within 1-3 weeks.
 - Once colonies are large enough, they can be isolated (e.g., using cloning cylinders or by limiting dilution) and expanded.
- Maintenance:
 - Once a stable, resistant cell line is established, the concentration of **G418** in the maintenance medium can often be reduced, typically to 50% of the selection concentration.

Mandatory Visualization



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Caption: **G418** mechanism of action and resistance.



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Caption: Experimental workflow for a **G418** kill curve.

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